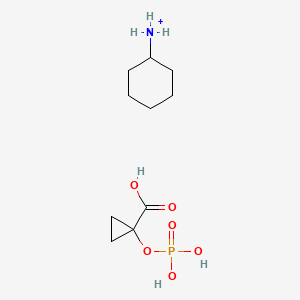
Cyclohexylazanium;1-phosphonooxycyclopropane-1-carboxylic acid
Description
Cyclohexylazanium;1-phosphonooxycyclopropane-1-carboxylic acid is a complex organic compound that combines a cyclohexylazanium group with a phosphonooxycyclopropane-1-carboxylic acid moiety
Properties
Molecular Formula |
C10H21NO6P+ |
|---|---|
Molecular Weight |
282.25 g/mol |
IUPAC Name |
cyclohexylazanium;1-phosphonooxycyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H13N.C4H7O6P/c7-6-4-2-1-3-5-6;5-3(6)4(1-2-4)10-11(7,8)9/h6H,1-5,7H2;1-2H2,(H,5,6)(H2,7,8,9)/p+1 |
InChI Key |
DCTRYOUCNNCXME-UHFFFAOYSA-O |
Canonical SMILES |
C1CCC(CC1)[NH3+].C1CC1(C(=O)O)OP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexylazanium;1-phosphonooxycyclopropane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclohexylazanium group and the phosphonooxycyclopropane-1-carboxylic acid moiety separately. These intermediates are then combined under specific reaction conditions to form the final compound. Common reagents used in these reactions include cyclohexylamine, phosphoric acid, and cyclopropane carboxylic acid derivatives. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Cyclohexylazanium;1-phosphonooxycyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexylazanium derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Scientific Research Applications
Cyclohexylazanium;1-phosphonooxycyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclohexylazanium;1-phosphonooxycyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Phenazine-1-carboxylic acid: Known for its antimicrobial properties.
1-Aminocyclopropane-1-carboxylic acid: A precursor in the biosynthesis of the plant hormone ethylene.
Uniqueness
Cyclohexylazanium;1-phosphonooxycyclopropane-1-carboxylic acid is unique due to its combination of a cyclohexylazanium group with a phosphonooxycyclopropane-1-carboxylic acid moiety, which imparts distinct chemical and biological properties not found in similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


